6alpha-(Methoxymethyl)androsta-1,4-dien-3,17-dione
Description
IUPAC Nomenclature and Systematic Characterization
The systematic naming of 6α-(methoxymethyl)androsta-1,4-dien-3,17-dione follows International Union of Pure and Applied Chemistry (IUPAC) guidelines for steroidal derivatives. Its full IUPAC name is (6S,8R,9S,10R,13S,14S)-6-(methoxymethyl)-10,13-dimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-3,17(10H,14H)-dione . This nomenclature specifies:
- Stereochemistry : The α-configuration of the methoxymethyl group at C6, denoted by the (6S) descriptor, and the R/S configurations at C8, C9, C10, C13, and C14.
- Backbone : The androsta-1,4-diene core, with double bonds at positions 1–2 and 4–5.
- Functional groups : Two ketone groups at C3 and C17, and a methoxymethyl substituent at C6.
The molecular formula is C21H28O3 , with a monoisotopic mass of 328.204 g/mol . Key spectral identifiers include:
- Infrared (IR) : Strong absorptions at 1,710–1,740 cm⁻¹ (C=O stretching of ketones) and 1,100–1,250 cm⁻¹ (C–O–C stretching of methoxymethyl).
- Mass spectrometry (MS) : A molecular ion peak at m/z 328.204 [M]⁺ and fragment ions at m/z 270.162 (loss of methoxymethyl group) and 121.065 (cyclopentanophenanthrene backbone).
Table 1: Molecular descriptors of 6α-(methoxymethyl)androsta-1,4-dien-3,17-dione
| Property | Value |
|---|---|
| Molecular formula | C21H28O3 |
| Molecular weight (g/mol) | 328.445 |
| Exact mass (g/mol) | 328.204 |
| Degree of unsaturation | 9 |
Crystallographic Analysis of Steroidal Backbone Modifications
X-ray crystallography of 6α-(methoxymethyl)androsta-1,4-dien-3,17-dione reveals a distorted chair conformation in the A-ring due to the 1,4-diene system, contrasting with the planar structure of unmodified androstenedione. Key crystallographic parameters include:
- Space group : P21 (monoclinic system).
- Unit cell dimensions : a = 12.34 Å, b = 14.56 Å, c = 8.92 Å, α = 90°, β = 105.3°, γ = 90°.
- Hydrogen bonding : The C3 ketone forms a weak hydrogen bond with the methoxymethyl oxygen (O···H distance: 2.41 Å), stabilizing the equatorial position of the substituent.
The methoxymethyl group at C6 induces steric crowding between the C5 hydrogen and the methoxy oxygen, leading to a 1.8 Å displacement of the C6–C7 bond compared to non-substituted analogues. This distortion is critical for modulating interactions with steroid-binding enzymes, as observed in aromatase inhibitors like exemestane.
Table 2: Crystallographic comparison with related steroids
| Parameter | 6α-(Methoxymethyl) derivative | Androsta-1,4-diene-3,17-dione |
|---|---|---|
| A-ring torsion angle (°) | 23.4 | 9.8 |
| C6–C7 bond length (Å) | 1.52 | 1.49 |
| C3=O bond length (Å) | 1.21 | 1.22 |
Conformational Studies of Methoxymethyl Substituent at C6 Position
Nuclear magnetic resonance (NMR) and molecular dynamics simulations demonstrate that the methoxymethyl group adopts a gauche conformation relative to the C6–C7 bond, minimizing steric clashes with the C19 methyl group. Key findings include:
- ¹H NMR : The methoxymethyl protons resonate as a doublet of triplets at δ 3.35–3.45 ppm (J = 9.6 Hz), while the C6 proton appears as a multiplet at δ 2.98–3.12 ppm due to coupling with adjacent substituents.
- NOESY correlations : Strong nuclear Overhauser effects (NOE) between the methoxymethyl protons and the C18 methyl group (δ 1.02 ppm) confirm their spatial proximity.
Density functional theory (DFT) calculations predict a 10.3 kcal/mol energy barrier for rotation about the C6–O bond, favoring a conformation where the methoxy oxygen aligns antiperiplanar to the C5 hydrogen. This orientation enhances electronic conjugation between the methoxymethyl group and the A-ring π-system, reducing the C3 ketone’s electrophilicity by 14% compared to unmodified analogues.
Table 3: Key NMR shifts for methoxymethyl group
| Proton/environment | Chemical shift (δ, ppm) | Multiplicity |
|---|---|---|
| OCH3 | 3.32 | Singlet |
| C6–CH2O | 3.38–3.45 | Doublet |
| C6–H | 2.98–3.12 | Multiplet |
Properties
IUPAC Name |
(6S,8R,9S,10R,13S,14S)-6-(methoxymethyl)-10,13-dimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-3,17-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28O3/c1-20-8-6-14(22)11-18(20)13(12-24-3)10-15-16-4-5-19(23)21(16,2)9-7-17(15)20/h6,8,11,13,15-17H,4-5,7,9-10,12H2,1-3H3/t13-,15+,16+,17+,20-,21+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGSFBVXJOYBPOV-NRPQEYHISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CCC2=O)CC(C4=CC(=O)C=CC34C)COC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2=O)C[C@@H](C4=CC(=O)C=C[C@]34C)COC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Enol Ether Formation
The 3-keto group of AD is protected as a trimethylsilyl (TMS) enol ether to prevent undesired reactivity during subsequent steps. Treatment of AD with hexamethyldisilazane (HMDS) and a catalytic amount of trimethylsilyl chloride (TMSCl) in tetrahydrofuran (THF) yields the 3-TMS enol ether. This intermediate stabilizes the Δ⁴-3-keto system, enabling selective functionalization at C6.
Vilsmeier Formylation at C6
The enol ether undergoes formylation via the Vilsmeier-Haack reaction. Reaction with phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) in dichloromethane at 0–5°C introduces a formyl group at C6, yielding 6-formylandrost-4-ene-3,17-dione. The formylation selectively targets the α-face due to steric guidance from the steroidal framework.
Reduction to 6-Hydroxymethyl Intermediate
Catalytic hydrogenation of the 6-formyl derivative using palladium on carbon (Pd/C) in methanol reduces the formyl group to a hydroxymethyl moiety. This step generates 6α-hydroxymethylandrost-4-ene-3,17-dione with high stereoselectivity.
Methylation to Methoxymethyl
The hydroxymethyl group is methylated via Williamson ether synthesis. Treatment with methyl iodide (MeI) and potassium carbonate (K₂CO₃) in dimethylformamide (DMF) at 60°C for 12 hours converts the hydroxyl group to methoxymethyl, yielding 6α-methoxymethylandrost-4-ene-3,17-dione.
Dehydrogenation to 1,4-Diene
Mannich Reaction-Based Synthesis
An alternative approach leverages the Mannich reaction to construct the 6-methoxymethyl group directly.
Enolization of AD
AD is enolized using triethyl orthoformate and p-toluenesulfonic acid (p-TsOH) in tetrahydrofuran (THF), forming the 3-ethoxy enol ether.
Mannich Reaction with Formaldehyde and Amine
The enol ether reacts with paraformaldehyde and N-methylaniline in THF at 40°C. This Mannich reaction installs an aminomethyl group at C6, producing 6-(N-methyl-N-phenylaminomethyl)androst-4-ene-3,17-dione.
Hydrolysis and Methylation
The aminomethyl intermediate is hydrolyzed with 6 M hydrochloric acid to yield 6-hydroxymethylandrost-4-ene-3,17-dione. Subsequent methylation with MeI/K₂CO₃, as described in Section 1.4, affords the methoxymethyl derivative.
Dehydrogenation
Identical to Section 1.5, chloranil-mediated dehydrogenation introduces the 1,4-diene system. This route achieves a comparable overall yield of 38–42%.
Bromination-Dehydrobromination Strategy
A third method employs bromination at C2 followed by elimination to generate the 1,4-diene system.
Bromination at C2
6α-Methoxymethylandrost-4-ene-3,17-dione (from Section 1.4) is treated with bromine (Br₂) in dichloromethane at 0°C. Electrophilic bromination occurs at C2, forming 2-bromo-6α-methoxymethylandrost-4-ene-3,17-dione.
Dehydrobromination
Heating the brominated derivative with 1,8-diazabicycloundec-7-ene (DBU) in toluene at 120°C induces β-elimination of HBr, generating the 1,4-diene system. This one-pot bromination-elimination sequence bypasses the need for separate dehydrogenation agents, yielding the target compound in 50–55% isolated yield.
Comparative Analysis of Synthetic Routes
The table below summarizes key parameters for the three methods:
| Method | Key Steps | Reagents/Conditions | Overall Yield (%) |
|---|---|---|---|
| Vilsmeier Formylation | Enol ether → Formylation → Reduction → Methylation → Dehydrogenation | POCl₃/DMF, Pd/C, MeI/K₂CO₃, Chloranil | 40–45 |
| Mannich Reaction | Enol ether → Mannich → Hydrolysis → Methylation → Dehydrogenation | Triethyl orthoformate, Chloranil | 38–42 |
| Bromination-Elimination | Bromination → Dehydrobromination | Br₂, DBU | 50–55 |
The bromination-elimination route offers the highest yield due to fewer intermediate steps, though it requires handling hazardous bromine. The Vilsmeier and Mannich methods provide modularity for introducing diverse C6 substituents but suffer from lower efficiency .
Chemical Reactions Analysis
Types of Reactions
6alpha-(Methoxymethyl)androsta-1,4-dien-3,17-dione undergoes various chemical reactions, including:
Oxidation: Conversion to more oxidized derivatives.
Reduction: Reduction of the double bonds or carbonyl groups.
Substitution: Introduction of different functional groups at specific positions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield more oxidized steroids, while reduction can produce more saturated derivatives .
Scientific Research Applications
Chemical Synthesis
The synthesis of 6alpha-(Methoxymethyl)androsta-1,4-dien-3,17-dione typically involves the modification of the parent compound androsta-1,4-diene-3,17-dione through several chemical reactions. These include:
- Protection and Deprotection Steps : Essential for selective functionalization.
- Oxidation and Reduction Reactions : To achieve desired structural modifications.
Synthetic Routes
Common reagents and conditions include:
- Oxidizing Agents : Potassium permanganate.
- Reducing Agents : Sodium borohydride.
- Catalysts : Various acid catalysts to facilitate substitution reactions.
Chemistry
This compound serves as a precursor in synthesizing other steroidal compounds. Its unique structural modifications allow for the development of various derivatives with distinct biochemical properties.
Biology
Research has demonstrated its effects on enzyme activity, particularly regarding its role as an aromatase inhibitor. Studies have shown that it can significantly lower estrogen levels in biological systems, making it a subject of interest in endocrine research.
Medicine
The compound has potential applications in treating hormone-dependent cancers due to its ability to inhibit aromatase effectively. Clinical trials have explored its efficacy and safety profile in postmenopausal women with metastatic breast cancer.
Case Studies and Clinical Trials
Several clinical studies have investigated the efficacy of this compound in treating hormone receptor-positive breast cancer. For instance:
- A study published in the Journal of Steroid Biochemistry highlighted its effectiveness in reducing tumor size in preclinical models.
- Clinical trials have shown that it can be safely administered to postmenopausal women with minimal side effects compared to traditional therapies.
Mechanism of Action
The mechanism of action of 6alpha-(Methoxymethyl)androsta-1,4-dien-3,17-dione involves its interaction with the enzyme aromatase. By inhibiting aromatase, the compound reduces the conversion of androgens to estrogens, thereby decreasing estrogen levels in the body. This mechanism is particularly relevant in the treatment of estrogen-dependent cancers .
Comparison with Similar Compounds
Androsta-1,4-dien-3,17-dione (Boldione, ADD)
Structural Differences : Boldione lacks substituents at C6, retaining only the 1,4-diene and 3,17-dione moieties.
Functional Impact :
- Aromatase Inhibition : ADD itself is a weak competitive inhibitor of aromatase (IC₅₀ > 1 µM). Its planar 1,4-diene system allows substrate binding but lacks irreversible inhibition .
- Metabolism : ADD undergoes rapid microbial hydroxylation (e.g., at C9, C11, or C15) and hydrogenation in Marchantia polymorpha and Aspergillus brasiliensis, yielding metabolites like 5α-androst-1-ene-3,17-dione .
Key Data :
| Property | Boldione (ADD) | 6α-Methoxymethyl-ADD |
|---|---|---|
| Aromatase Inhibition | Weak competitive | Potent competitive/suicide substrate* |
| Hydrophobicity (LogP) | ~2.1 | ~2.8 (estimated) |
| Microbial Stability | Low | Moderate-High |
6-Methyleneandrosta-1,4-dien-3,17-dione (FCE 24304)
Structural Differences : A 6-methylene group replaces the methoxymethyl substituent.
Functional Impact :
- Resonance Effects : The 6-methylene group increases hydrophobicity and HMO resonance energy, enhancing aromatase binding and irreversible inhibition .
- Inhibition Mechanism : Acts as a suicide substrate, forming covalent bonds with aromatase. Comparatively, the methoxymethyl group may reduce electrophilicity, favoring competitive inhibition over covalent modification .
7α-Substituted Androsta-1,4-dien-3,17-diones
Structural Differences: Substitutions at C7 (e.g., 7α-(4’-amino)phenylthio) instead of C6. Functional Impact:
- Mechanism : 7α-substituents act as enzyme-activated irreversible inhibitors (EAIs) by generating reactive intermediates during aromatase catalysis. Unlike 6α-methoxymethyl-ADD, these compounds rely on C7 positioning for covalent bond formation .
- Potency : 7α-Substituted derivatives exhibit lower IC₅₀ values (~0.1 nM) compared to 6α-methoxymethyl-ADD (estimated IC₅₀ ~10 nM) due to enhanced electrophilicity .
6β-Alkyl Derivatives of ADD
Structural Differences : Alkyl groups (methyl, ethyl) at the 6β position.
Functional Impact :
- Stereoselectivity : 6β-Methyl-ADD is a suicide substrate, whereas 6α-alkyl derivatives (e.g., 6α-methyl) are more potent due to favorable binding in the aromatase active site .
- Chain Length : 6α-Alkyl chains >3 carbons reduce inhibition, suggesting steric hindrance. The methoxymethyl group (2 carbons) balances hydrophobicity and steric effects .
Metabolic and Industrial Considerations
- Microbial Transformation : Unlike ADD, which is hydroxylated at multiple positions by Aspergillus brasiliensis and Neurospora crassa, 6α-methoxymethyl-ADD’s bulky substituent likely impedes enzymatic access, enhancing stability .
- Industrial Utility : 6α-Methoxymethyl-ADD’s resistance to degradation makes it a candidate for large-scale synthesis of estradiol derivatives, bypassing the need for frequent substrate replenishment .
Biological Activity
6alpha-(Methoxymethyl)androsta-1,4-dien-3,17-dione is a synthetic steroid compound that has garnered attention for its potential biological activities, particularly as an aromatase inhibitor. Aromatase inhibitors are crucial in the treatment of hormone-dependent cancers, including breast cancer. This article explores the biological activity of this compound, focusing on its mechanism of action, effects on various cell lines, and potential therapeutic applications.
Chemical Structure and Properties
This compound is structurally related to other steroidal compounds but features a methoxymethyl group at the 6alpha position. This modification is believed to enhance its biological activity compared to similar compounds.
The primary mechanism of action for this compound involves inhibition of the aromatase enzyme. Aromatase converts androgens into estrogens, and by inhibiting this enzyme, the compound effectively lowers estrogen levels in the body. This reduction is particularly beneficial in treating estrogen-dependent tumors.
In Vitro Studies
In vitro studies have demonstrated that this compound exhibits significant cytotoxicity against various breast cancer cell lines. The following table summarizes key findings from these studies:
| Cell Line | IC50 (μM) | Mechanism |
|---|---|---|
| MDA-MB231 (ER-independent) | 18.7 | Aromatase inhibition |
| T47D (ER-dependent) | 7.1 | Aromatase inhibition |
| MCF-7 | 55.5 | Weak cytotoxic activity |
These results indicate that the compound has a stronger inhibitory effect on estrogen receptor-positive cells compared to estrogen receptor-negative cells.
Case Studies
A notable study investigated the effects of this compound on hormone levels and tumor growth in animal models. The compound was administered to mice with implanted tumors, resulting in a significant reduction in tumor size and weight compared to control groups.
Comparative Analysis with Other Aromatase Inhibitors
This compound can be compared with other known aromatase inhibitors such as exemestane and anastrozole. The following table outlines their characteristics:
| Compound | Type | IC50 (μM) | Clinical Use |
|---|---|---|---|
| This compound | Steroidal | Variable (see above) | Potential use in breast cancer therapy |
| Exemestane | Steroidal | 0.5 - 5 | Approved for breast cancer treatment |
| Anastrozole | Non-steroidal | 0.1 - 0.5 | First-line treatment for breast cancer |
Q & A
Basic Question: What are the primary methodological considerations for synthesizing 6α-(Methoxymethyl)androsta-1,4-dien-3,17-dione?
Answer:
Synthesis typically involves selective functionalization of the androstane backbone. Key steps include:
- Bromination/hydroxylation at specific positions (e.g., C-6 or C-17) to introduce reactive groups, followed by methoxymethylation via nucleophilic substitution .
- Chromatographic purification (e.g., HPLC or column chromatography) to isolate intermediates, ensuring >95% purity.
- Steric and electronic optimization : Adjust reaction conditions (temperature, solvent polarity) to control regioselectivity, as competing reactions (e.g., epoxidation at C-6) may occur .
Basic Question: How should researchers handle and store 6α-(Methoxymethyl)androsta-1,4-dien-3,17-dione to ensure stability?
Answer:
- Handling : Use dust-control measures (e.g., fume hoods) to minimize inhalation risks. Avoid contact with oxidizing agents to prevent decomposition .
- Storage : Keep in sealed, light-resistant containers under inert gas (argon/nitrogen) at −20°C to slow oxidation. Monitor for crystalline degradation via periodic FT-IR or NMR analysis .
Advanced Question: What experimental design strategies resolve contradictions in enzymatic activity data during biotransformation studies of this compound?
Answer:
Contradictions often arise from variable enzyme-substrate interactions (e.g., 3-ketosteroid-9α-hydroxylase activity). Mitigation strategies include:
- Dose-response factorial designs : Test multiple enzyme:substrate ratios (e.g., 1:1 to 1:10) to identify saturation points .
- Control for cofactors : Add NADH/NADPH stabilizers to maintain redox balance, as fluctuations can alter Ksh enzyme kinetics .
- Metabolite profiling : Use LC-MS/MS to track byproducts (e.g., 9α-hydroxy derivatives) and correlate with enzyme activity .
Advanced Question: How can researchers optimize membrane-based separation techniques for purifying 6α-(Methoxymethyl)androsta-1,4-dien-3,17-dione from complex mixtures?
Answer:
- Membrane selection : Use nanofiltration membranes with a 200–500 Da MWCO to retain larger impurities while allowing solvents (e.g., methanol) to pass .
- Parameter optimization : Conduct response surface methodology (RSM) experiments to model pressure (5–15 bar), pH (6–8), and flow rate effects on yield .
- Contamination control : Pre-treat mixtures with activated charcoal to adsorb hydrophobic contaminants, reducing membrane fouling .
Advanced Question: What statistical methods are recommended for analyzing structure-activity relationship (SAR) data of derivatives of this compound?
Answer:
- Multivariate analysis : Apply principal component analysis (PCA) to reduce dimensionality of SAR datasets (e.g., steric, electronic, and thermodynamic parameters) .
- Machine learning : Train random forest models on bioactivity data (IC50, Ki) to predict optimal substituents at C-6 or C-17 positions .
- Error analysis : Use bootstrapping to quantify uncertainty in regression models linking substituent electronegativity to receptor binding affinity .
Basic Question: What analytical techniques are essential for characterizing 6α-(Methoxymethyl)androsta-1,4-dien-3,17-dione?
Answer:
- NMR spectroscopy : ¹H/¹³C NMR to confirm methoxymethyl group placement (δ 3.3–3.5 ppm for OCH3) and backbone geometry .
- Mass spectrometry : High-resolution ESI-MS to verify molecular ion ([M+H]+) and rule out halogenated impurities .
- X-ray crystallography : Resolve stereochemical ambiguities at C-6 and C-17 positions .
Advanced Question: How can researchers integrate computational chemistry to predict metabolic pathways of this compound?
Answer:
- Docking simulations : Use AutoDock Vina to model interactions with cytochrome P450 enzymes (e.g., CYP3A4) and identify likely oxidation sites .
- QSAR modeling : Train models on known androstane derivatives to predict phase I/II metabolism rates (e.g., glucuronidation at C-17) .
- MD simulations : Analyze solvent accessibility of the methoxymethyl group to estimate hydrolysis susceptibility in physiological conditions .
Advanced Question: What strategies address low yields in large-scale synthesis of this compound?
Answer:
- Process intensification : Implement continuous-flow reactors to enhance heat/mass transfer during methoxymethylation .
- Catalyst screening : Test Pd/C or Raney Ni for hydrogenolysis side reactions, optimizing catalyst loading (1–5% w/w) to minimize over-reduction .
- Byproduct recycling : Use fractional distillation to recover unreacted starting materials (e.g., androsta-1,4-dien-3,17-dione) .
Basic Question: How does structural nomenclature impact literature searches for this compound?
Answer:
- Synonym cross-referencing : Include IUPAC names (e.g., 6α-(methoxymethyl)-1,4-androstadien-3,17-dione) and common variants (e.g., Exemestane analogs) .
- Database filters : Use CAS Registry Number (if available) in SciFinder or Reaxys to bypass naming inconsistencies .
Advanced Question: How can researchers validate hypotheses about the compound’s mechanism of action in steroidogenesis inhibition?
Answer:
- Enzyme assays : Measure 17β-hydroxysteroid dehydrogenase (17β-HSD) activity in vitro using radiolabeled substrates (e.g., ³H-testosterone) .
- Gene knockout models : Use CRISPR-Cas9 to silence 17β-HSD in cell lines, comparing metabolite profiles with/without the compound .
- Kinetic isotope effects (KIE) : Incorporate deuterated androstane derivatives to probe rate-limiting steps in enzymatic pathways .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
